Thermal Stability Advantage Over La(tmod)₃ During MOCVD Vaporization
Tris(dipivaloylmethanato)lanthanum (La(tmhd)₃) exhibits higher thermal stability during vaporization compared to La(tmod)₃. Both precursors can be vaporized in the temperature range 160–230 °C, but La(tmod)₃ demonstrates higher volatility; however, this comes at the cost of reduced thermal robustness, making La(tmhd)₃ preferable for processes requiring sustained vapor delivery without premature decomposition [1].
| Evidence Dimension | Vaporization temperature range and relative volatility |
|---|---|
| Target Compound Data | La(tmhd)₃: Efficient vaporization at 160–230 °C; lower volatility relative to La(tmod)₃ |
| Comparator Or Baseline | La(tmod)₃: Efficient vaporization at 160–230 °C; higher volatility |
| Quantified Difference | La(tmod)₃ exhibits higher volatility, but the study notes that La(tmhd)₃ is the more thermally stable option for oxide deposition in the 350–500 °C range. |
| Conditions | Direct liquid injection (DLI) MOCVD reactor; vaporization temperature range 160–230 °C; deposition temperature range 350–500 °C |
Why This Matters
Higher thermal stability during vaporization ensures consistent precursor delivery and reduces gas-phase decomposition that can lead to carbon contamination in the deposited film.
- [1] Condorelli, G. G., et al. (2006). MOCVD of lanthanum oxides from La(tmhd)₃ and La(tmod)₃ precursors: A thermal and kinetic investigation. Chemical Vapor Deposition, 12(1), 26–32. View Source
